molecular formula C11H19N3O3 B8674083 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid

2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid

Cat. No.: B8674083
M. Wt: 241.29 g/mol
InChI Key: WAZHJIOUEOBPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid is a complex organic compound that features a triazole ring, a tert-butyl group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the tert-butyl group and the methoxyethyl side chain. The final step involves the acylation of the triazole ring to form the acetic acid derivative. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the triazole ring .

Scientific Research Applications

2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents, such as:

  • 2-(3-(tert-Butyl)-1-(2-hydroxyethyl)-1H-1,2,4-triazol-5-yl)acetic acid
  • 2-(3-(tert-Butyl)-1-(2-ethoxyethyl)-1H-1,2,4-triazol-5-yl)acetic acid

Uniqueness

What sets 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications in research and industry .

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

2-[5-tert-butyl-2-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetic acid

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)10-12-8(7-9(15)16)14(13-10)5-6-17-4/h5-7H2,1-4H3,(H,15,16)

InChI Key

WAZHJIOUEOBPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)CC(=O)O)CCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl [3-tert-Butyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]acetate (Preparation 115, 23.1 g, 0.086 mol) was dissolved in methanol (150 mL), and 1.9N LiOH (68 mL, 0.13 mol) was added. The mixture was stirred at 0° C. for 30 minutes and concentrated in vacuo at 30° C. Water (70 mL) was added. The resulting mixture was washed with ether (3×100 mL) and neutralized with titrated 2.6N HCl (49.6 mL, 0.13 mol). The resulting precipitate was filtered, washed with water, hexane and dried to afford the title compound (16.54 g, 80%).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
49.6 mL
Type
reactant
Reaction Step Three
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.